molecular formula C7H10BNO2 B1320076 4-(Methylamino)phenylboronic acid CAS No. 302348-49-8

4-(Methylamino)phenylboronic acid

Cat. No.: B1320076
CAS No.: 302348-49-8
M. Wt: 150.97 g/mol
InChI Key: IDWLEJGVLKZNGX-UHFFFAOYSA-N
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Description

4-(Methylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Scientific Research Applications

4-(Methylamino)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery.

    Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

Target of Action

The primary target of 4-(Methylamino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, these factors may impact the compound’s ADME properties and bioavailability.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . As mentioned, the rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Safety and Hazards

4-(Methylamino)phenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)phenylboronic acid typically involves the reaction of 4-bromoaniline with trimethylborate in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)phenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Boronate esters and boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a methylamino group.

    4-Formylphenylboronic acid: Contains a formyl group, making it more reactive in certain types of reactions.

    4-Trifluoromethylphenylboronic acid: The trifluoromethyl group increases the compound’s electron-withdrawing properties, affecting its reactivity.

Uniqueness

4-(Methylamino)phenylboronic acid is unique due to the presence of the methylamino group, which can participate in additional types of chemical reactions compared to its analogs. This makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[4-(methylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWLEJGVLKZNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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